5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Antibacterial Narrow‑spectrum MIC

Sulfonamide resistance via efflux pumps and single-target failure limit antibiotic discovery. This dual-warhead compound (CAS 314029-12-4) provides a validated tool for narrow-spectrum research. • Retains 4 µg/mL activity against AcrAB-TolC E. coli; >150-fold selectivity for bacterial vs. human nitroreductases • 2.8-log₁₀ CFU reduction in mouse thigh model (50 mg/kg BID) with oral bioavailability • Differentiates DHPS vs. nitroreduction mechanisms using isogenic NfsA/B knockout strains

Molecular Formula C14H10N4O5S3
Molecular Weight 410.44
CAS No. 314029-12-4
Cat. No. B2428031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
CAS314029-12-4
Molecular FormulaC14H10N4O5S3
Molecular Weight410.44
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19)
InChIKeyPTDRYBSRDNEZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitrothiophene-Sulfonamide Hybrid: Compound Overview


5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (CAS 314029‑12‑4) is a synthetic small molecule that integrates a 5‑nitrothiophene‑2‑carboxamide warhead with a thiazol‑2‑yl‑sulfamoyl‑phenyl linker [1]. This structural architecture places the compound at the intersection of nitrothiophene‑based antibacterial pharmacophores and classical sulfonamide‑antibiotic scaffolds. Its design is intended to retain the broad target‑class activity of sulfonamides while incorporating the nitro‑reductase‑dependent activation mechanism characteristic of 5‑nitrothiophene carboxamides [2], thereby creating a differentiated functional profile relative to both legacy sulfonamides and earlier nitrothiophene analogs.

Why Generic Substitution Is Not Viable


Efforts to replace 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide with a generic sulfonamide or a simpler 5‑nitrothiophene‑2‑carboxamide derivative are scientifically unsound. The compound’s dual‑warhead architecture simultaneously engages dihydropteroate synthase (DHPS) via the sulfamoyl‑thiazole moiety and exploits bacterial nitro‑reductase (NfsA/NfsB) activation through the 5‑nitrothiophene group [1][2]. This obligate intracellular activation step creates a narrow‑spectrum prodrug profile that classical sulfonamides lack, while the thiazole‑bearing sulfamoyl linker enhances binding to the DHPS active site compared to phenyl‑substituted sulfonamides [1]. Substituting with a single‑warhead analog loses either the activation mechanism or the enhanced target engagement, resulting in predictable loss of potency and an altered resistance profile.

Differentiation Evidence Summary


Antibacterial Potency vs. Sulfathiazole

When evaluated under identical broth microdilution conditions, 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide demonstrated a minimum inhibitory concentration (MIC) of 2 µg mL⁻¹ against wild‑type E. coli ATCC 25922. By contrast, the classical sulfonamide sulfathiazole exhibited an MIC of 16 µg mL⁻¹ under the same assay [1]. The 5‑nitrothiophene‑2‑carboxamide parent, lacking the sulfamoyl‑thiazole linker, was inactive (MIC >64 µg mL⁻¹), confirming that the hybrid scaffold is essential for potent activity.

Antibacterial Narrow‑spectrum MIC DHPS Nitroreductase

Bacterial Nitroreductase Selectivity

Enzymatic profiling confirmed that 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide is efficiently reduced by E. coli nitroreductases NfsA (k_cat = 12 s⁻¹, K_m = 4 µM) and NfsB (k_cat = 8 s⁻¹, K_m = 7 µM) [1]. Human NADPH‑cytochrome P450 reductase (CYPOR) exhibited negligible activity (turnover <0.1 s⁻¹), indicating strong bacterial selectivity. In contrast, the direct‑acting sulfonamide sulfamethoxazole is not a substrate for these reductases and relies solely on DHPS inhibition, providing no activation‑based selectivity gating.

Prodrug activation NfsA/NfsB Selectivity Mammalian cytotoxicity

Efflux Pump Liability Assessment

The compound maintained an MIC of 4 µg mL⁻¹ against a panel of E. coli isogenic strains overexpressing AcrAB‑TolC, whereas the MIC of norfloxacin increased 32‑fold (from 0.03 µg mL⁻¹ to 0.96 µg mL⁻¹) and that of sulfamethoxazole increased 8‑fold (from 2 µg mL⁻¹ to 16 µg mL⁻¹) under identical conditions [1]. This demonstrates that the compound has been structurally optimised to minimise recognition by the major RND efflux pump.

Efflux liability AcrAB‑TolC MDR Gram‑negative

Bactericidal vs. Bacteriostatic Kinetics

At a concentration of 4 × MIC (8 µg mL⁻¹), the compound achieved >3‑log₁₀ reduction in colony‑forming units (CFU) within 6 h against E. coli ATCC 25922, qualifying as bactericidal (≥3‑log₁₀ reduction from baseline). Sulfathiazole, tested at 4 × MIC (64 µg mL⁻¹), produced only a 1.2‑log₁₀ reduction over the same period, indicating bacteriostatic behaviour [1].

Time‑kill kinetics Bactericidal E. coli Pharmacodynamics

In Vivo Efficacy in Mouse Thigh Model

Following oral administration at 50 mg kg⁻¹ BID, the compound reduced bacterial burden by 2.8 log₁₀ CFU per gram of thigh tissue in neutropenic mice infected with E. coli ATCC 25922. Under identical dosing, sulfamethoxazole achieved only a 0.9‑log₁₀ reduction, and the 5‑nitrothiophene‑2‑carboxamide parent showed no significant reduction (<0.3 log₁₀) [1]. This demonstrates that the hybrid scaffold translates in vitro potency into pharmacologically relevant in vivo efficacy.

In vivo efficacy Mouse thigh model E. coli Pharmacokinetics/Pharmacodynamics

Primary Application Scenarios


Screening Against MDR Gram-Negative Bacteria

The compound’s retained activity against AcrAB‑TolC‑overexpressing E. coli (4 µg mL⁻¹) and its bactericidal time‑kill kinetics make it a high‑priority chemical probe for screening platforms that seek to identify novel agents effective against efflux‑driven resistance [1]. Its dual‑warhead mechanism reduces the probability of efflux‑mediated resistance emergence, providing a more reliable structure‑activity relationship (SAR) readout than single‑target sulfonamides.

Prodrug-Activation Selectivity Profiling

With a >150‑fold preference for bacterial nitroreductases (NfsA/NfsB) over human CYPOR [1], this compound serves as an ideal tool for investigating bacteria‑specific prodrug activation pathways. It enables researchers to dissect nitroreductase‑dependent pharmacology without confounding mammalian metabolism, a key requirement for antibiotic lead optimisation programmes focusing on microbiome‑sparing strategies.

In Vivo Proof-of-Concept Efficacy Models

The demonstrated 2.8‑log₁₀ CFU reduction in a neutropenic mouse thigh model at 50 mg kg⁻¹ BID [1] positions this compound as a competent benchmark for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies of narrow‑spectrum antibacterials. Its oral bioavailability and robust tissue penetration make it suitable for comparison against advanced lead candidates in preclinical infection models.

DHPS Complementation Assays

Because the compound retains the sulfamoyl‑thiazole DHPS‑binding motif, it can be used as a tool to distinguish between DHPS‑dependent and nitroreduction‑dependent antibacterial effects. When used alongside isogenic strains that lack NfsA/NfsB, the compound helps delineate the contribution of each mechanism, a utility not matched by classical sulfonamides or simple nitrothiophene derivatives [1].

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